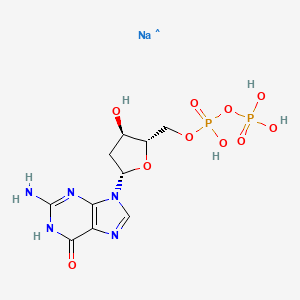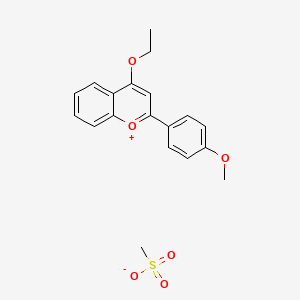![molecular formula C44H59N3O2 B12810718 (1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine CAS No. 33310-68-8](/img/structure/B12810718.png)
(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/QE7372000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its significance in workplace safety and health, and its properties are documented to help manage occupational exposure and hazards .
Méthodes De Préparation
The preparation methods for NIOSH/QE7372000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers . The industrial production methods for this compound are designed to ensure safety and efficiency, adhering to established experimental protocols and performance criteria.
Analyse Des Réactions Chimiques
NIOSH/QE7372000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are documented in the NIOSH Chemical Directory . The major products formed from these reactions depend on the specific reagents and conditions applied. The NIOSH Pocket Guide to Chemical Hazards provides key data for understanding these reactions and their outcomes .
Applications De Recherche Scientifique
NIOSH/QE7372000 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it is utilized for understanding biological processes and interactions. In medicine, the compound is significant for its role in developing treatments and understanding disease mechanisms. Industrial applications include its use in manufacturing processes and safety assessments .
Mécanisme D'action
The mechanism of action of NIOSH/QE7372000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by influencing these targets, leading to various biological and chemical outcomes. Detailed information on its mechanism of action can be found in scientific literature and NIOSH documentation .
Comparaison Avec Des Composés Similaires
NIOSH/QE7372000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other industrial chemicals. These comparisons highlight its uniqueness in terms of chemical properties, reactions, and applications. Similar compounds include ethanol, acetone, and benzene, among others .
Propriétés
Numéro CAS |
33310-68-8 |
|---|---|
Formule moléculaire |
C44H59N3O2 |
Poids moléculaire |
662.0 g/mol |
Nom IUPAC |
4-methyl-N-[4-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentyl]-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentan-1-imine |
InChI |
InChI=1S/C44H59N3O2/c1-35(2)31-43(19-21-46-23-27-48-28-24-46,41-17-9-13-37-11-5-7-15-39(37)41)33-45-34-44(32-36(3)4,20-22-47-25-29-49-30-26-47)42-18-10-14-38-12-6-8-16-40(38)42/h5-18,33,35-36H,19-32,34H2,1-4H3 |
Clé InChI |
PNGBROVZJNQUMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCN1CCOCC1)(CN=CC(CCN2CCOCC2)(CC(C)C)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


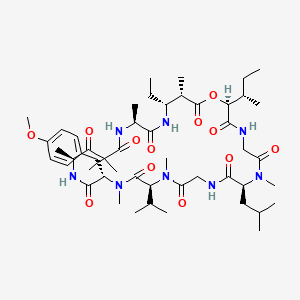
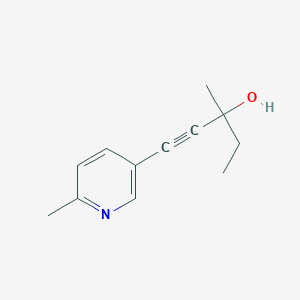
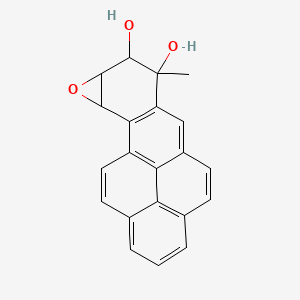
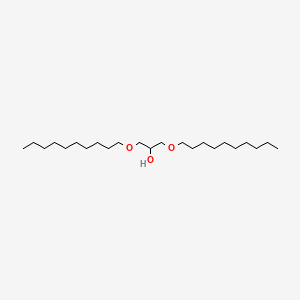

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
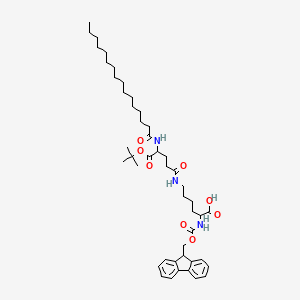
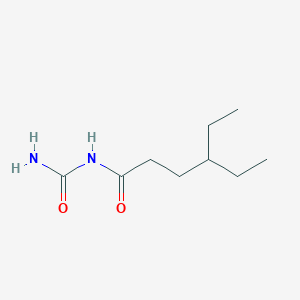

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
